molecular formula C6H3BrClNO2 B1277871 2-Bromo-4-chloro-1-nitrobenzene CAS No. 63860-31-1

2-Bromo-4-chloro-1-nitrobenzene

Cat. No. B1277871
CAS RN: 63860-31-1
M. Wt: 236.45 g/mol
InChI Key: VFMAPIFSXMBTQP-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-nitrobenzene is a halogenated nitrobenzene derivative, which is a compound of interest in various chemical syntheses and reactions. It is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a nitro group. This compound is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes, such as 2-bromo-4-chloro-1-nitrobenzene, can be achieved through electrophilic aromatic substitution reactions. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene, a related compound, is performed by nitrating bromobenzene in water, which could be adapted for the synthesis of 2-bromo-4-chloro-1-nitrobenzene by controlling the number of nitro groups introduced . Additionally, the electrochemical reduction of 1-bromo-4-nitrobenzene has been studied, which could provide insights into the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is crucial for their reactivity and properties. X-ray crystallography can be used to determine the precise structure of these compounds, as demonstrated in the study of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene . Understanding the molecular structure is essential for predicting the reactivity and designing further chemical transformations.

Chemical Reactions Analysis

2-Bromo-4-chloro-1-nitrobenzene can undergo various chemical reactions due to the presence of reactive halogen atoms and the nitro group. For example, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole, indicating the potential for similar transformations in related compounds . The photoelectrochemical reduction of p-bromo-nitrobenzene has also been studied, revealing insights into the reactivity of the radical anion formed during the process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-4-chloro-1-nitrobenzene are influenced by its molecular structure. The presence of halogens and the nitro group affects its boiling point, melting point, solubility, and stability. The metabolism of halogenated nitrobenzenes in rabbits has been studied, showing the formation of mercapturic acids, which suggests that these compounds can undergo biotransformation . The electrochemical properties of halogenated nitrobenzenes are also of interest, as they can form arylzinc compounds upon reduction, which are useful intermediates in organic synthesis .

Scientific Research Applications

  • Organic Chemistry
    • Application : 2-Bromo-4-chloro-1-nitrobenzene is used as a reagent in organic synthesis .
    • Method of Application : This compound can participate in various organic reactions. For instance, it can undergo nucleophilic aromatic substitution reactions .
    • Results : The outcomes of these reactions depend on the specific conditions and reactants used. In one example, 2-Bromo-4-chloro-1-nitrobenzene reacts with sodium ethoxide to produce 3-bromo-4-methoxynitrobenzene .

properties

IUPAC Name

2-bromo-4-chloro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMAPIFSXMBTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431860
Record name 2-bromo-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-1-nitrobenzene

CAS RN

63860-31-1
Record name 2-bromo-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BT McClay, KE Lambson, SR Banini, TN Akhmedov… - Tetrahedron, 2023 - Elsevier
… 2-Bromo-4-chloro-1-nitrobenzene (30) (233 mg, 0.984 mmol), 33 (834 mg, 2.80 mmol), and PdCl 2 (PPh 3 ) 2 (17.3 mg, 0.0246 mmol) were dissolved in 1,4-dioxane (20 mL). Under an …
Number of citations: 3 www.sciencedirect.com
JL Wood - Metabolic conjugation and metabolic hydrolysis, 1970 - books.google.com
A mercapturic acid may be properly considered to be an N-acetylated S-substituted cysteine in which the substitutive group is generally inert to further oxidation, hydrolysis, or …
Number of citations: 92 books.google.com
W Merz - Microchimica Acta, 1978 - Springer
Voraussetzung für die aus Kostenersparnisgründen notwendige Automation elementaranalytischer Labors waren Schnellverfahren für die am häufigsten zu bestimmenden Elemente: …
Number of citations: 10 link.springer.com

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